molecular formula C17H17FN2O2S B2567552 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-85-2

2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2567552
CAS No.: 2034494-85-2
M. Wt: 332.39
InChI Key: AEVUNRDAXXONOY-UHFFFAOYSA-N
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Description

This compound features an ethanone core substituted at position 2 with a 4-fluorophenylthio group and at position 1 with a 3-(pyridin-4-yloxy)pyrrolidinyl moiety. The thioether linkage may improve metabolic stability compared to ether analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-13-1-3-16(4-2-13)23-12-17(21)20-10-7-15(11-20)22-14-5-8-19-9-6-14/h1-6,8-9,15H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVUNRDAXXONOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate halogenated ethanone derivative under basic conditions to form the thioether linkage.

    Pyrrolidine Introduction:

    Pyridine Attachment: The final step involves the attachment of the pyridine moiety, which can be accomplished through etherification reactions using pyridine-4-ol and the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving its molecular targets.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its pyrrolidinyloxy and thioether groups. Key comparisons include:

Triazole-Containing Analogs
  • 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) Structure: Dual triazole rings linked via thioether groups and a pyridin-4-yl substituent. Activity: Exhibits antimicrobial properties (75% yield, m.p. 195–197°C) .
  • 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS 477331-51-4) Structure: Triazole with ethoxy and pyridin-3-yl groups. Comparison: The ethoxy group may improve lipophilicity, while pyridin-3-yl vs. pyridin-4-yl substitution alters binding orientation .
Simpler Ethanone Derivatives
  • 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (AB9402) Structure: Lacks thioether and pyrrolidinyl groups. Comparison: Reduced molecular complexity likely diminishes biological activity due to fewer interaction sites .
Key Observations:
  • Molecular Weight : Triazole derivatives (e.g., 3d, CAS 477331-51-4) are heavier (>400 g/mol) than the target compound (331 g/mol), impacting solubility and bioavailability.
  • Synthetic Efficiency: Triazole analogs achieve moderate yields (75–81%) via nucleophilic substitution , whereas the target compound’s synthesis might require pyrrolidine functionalization (e.g., Mitsunobu reaction).
  • Thermal Stability : Higher melting points in triazole derivatives (e.g., 195–197°C for 3d) suggest greater crystallinity due to rigid heterocycles .

Structure-Activity Relationships (SAR)

  • Thioether vs. Ether : Thioethers (target compound, 3d) may enhance oxidative stability compared to ether-linked analogs.
  • Pyridine Orientation : Pyridin-4-yl (target, 3d) vs. pyridin-3-yl (CAS 477331-51-4) alters hydrogen-bonding interactions with targets.

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